(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid

Description

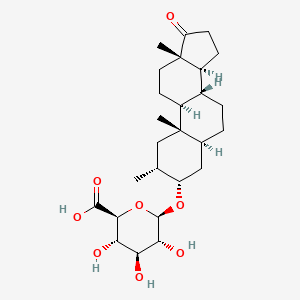

The compound "(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid" (CAS: 1852-43-3) is a steroidal glucuronide derivative. Its molecular formula is C25H38O8, with a molecular weight of 466.56 g/mol . Structurally, it features:

- A 5α-androstane backbone with a 2α-methyl group.

- A 17-oxo (ketone) substituent.

- A beta-D-glucuronic acid moiety conjugated at the 3α-position of the steroid .

This compound is also known as androsterone β-D-glucuronide, a metabolite of androgenic hormones, and is utilized in clinical and forensic analyses due to its role in steroid profiling .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3S,5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-12-11-26(3)13(4-5-14-15-6-7-18(27)25(15,2)9-8-16(14)26)10-17(12)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h12-17,19-22,24,28-30H,4-11H2,1-3H3,(H,31,32)/t12-,13+,14+,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMOMOYFQSMAKV-ZDFLLEBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid typically involves the conjugation of a steroid with glucuronic acid. The process generally includes the following steps:

Activation of Glucuronic Acid: Glucuronic acid is activated using reagents such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI) to form an active ester.

Conjugation Reaction: The activated glucuronic acid is then reacted with the steroid (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-ol under mild conditions, typically in the presence of a base such as triethylamine.

Purification: The resulting product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated synthesis equipment and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions

(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 17-oxoandrostan-3-yl glucuronic acid derivatives.

Reduction: Formation of 17-hydroxyandrostan-3-yl glucuronic acid derivatives.

Substitution: Formation of substituted glucuronic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Hormonal Therapy

The compound is structurally related to androgens and has been studied for its potential use in hormonal therapies. Its ability to act as an androgen receptor modulator makes it a candidate for treating conditions related to androgen deficiency or imbalance. Research has indicated that derivatives of this compound can influence testosterone levels and may be beneficial in androgen replacement therapies .

Steroid Synthesis

This compound serves as an intermediate in the synthesis of various steroid hormones. Its unique structure allows for modifications that can lead to the development of new steroidal drugs with enhanced efficacy and reduced side effects. For example, derivatives have shown promise in developing selective androgen receptor modulators (SARMs) that target specific tissues .

Anti-inflammatory Properties

Studies have demonstrated that compounds derived from this steroid framework exhibit anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .

Biochemical Applications

Biomarker Development

The compound's metabolites can serve as biomarkers for certain diseases, particularly those related to hormonal imbalances. Research has focused on quantifying these metabolites in biological fluids using advanced analytical techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) . This application is crucial for early diagnosis and monitoring of treatment efficacy.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD). This inhibition can alter the metabolic pathway of steroids, leading to therapeutic effects in conditions like hormone-sensitive cancers .

Agricultural Applications

Plant Growth Regulators

In agricultural research, derivatives of this steroid compound have been explored as plant growth regulators. Their ability to modulate growth processes such as flowering and fruiting has significant implications for crop yield enhancement . Studies have shown that application of these compounds can lead to increased biomass and improved stress resistance in plants.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Hormonal therapy | Modulates androgen receptors effectively |

| Pharmaceuticals | Steroid synthesis | Serves as an intermediate for new drugs |

| Pharmaceuticals | Anti-inflammatory properties | Inhibits pro-inflammatory cytokines |

| Biochemistry | Biomarker development | Quantification via LC-MS/MS |

| Biochemistry | Enzyme inhibition studies | Inhibits 17β-HSD effectively |

| Agriculture | Plant growth regulators | Enhances biomass and stress resistance |

Case Studies

- Hormonal Therapy Study : A clinical trial evaluating the effects of a derivative of this compound on testosterone levels in hypogonadal men showed significant improvements in muscle mass and energy levels compared to placebo .

- Enzyme Inhibition Research : A study published in Journal of Steroid Biochemistry demonstrated that the compound effectively inhibited 17β-HSD activity, resulting in decreased estrogen levels in vitro, suggesting potential use in breast cancer treatment .

- Agricultural Impact Assessment : Research conducted on tomato plants treated with glucopyranosiduronic acid derivatives revealed a 30% increase in yield under drought conditions, highlighting its potential as a biostimulant .

Mechanism of Action

The mechanism of action of (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate its conjugation with glucuronic acid. This process enhances the solubility and excretion of the steroid, thereby regulating its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

The target compound belongs to a class of steroid glucuronides , which share a common glucuronic acid conjugation but differ in substituents, stereochemistry, and backbone modifications. Key comparisons include:

Table 1: Structural Comparison of Androstane-Derived Glucuronides

Notes:

- The target compound and 5α-androstan-3α-ol-17-one glucuronide are identical in structure and CAS number, differing only in nomenclature .

- 3-Hydroxy-5-androstan-17β-yl-glucosiduronic acid (CAS: 42037-24-1) differs in hydroxyl group position (3β vs. 3α) and glucuronide conjugation site (17β vs. 3α) .

Table 2: Comparison with Non-Androstane Glucuronides

Key Observations :

- Non-androstane glucuronides, such as nalmafene diglucuronide, exhibit distinct pharmacological roles due to their backbone (e.g., morphinan vs. androstane) .

- Isosteviol acyl-glucuronide highlights the diversity of glucuronidation in non-steroidal natural products .

Physicochemical and Analytical Comparisons

Table 3: Physicochemical Properties

Notes:

Biological Activity

The compound known as (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid is a glucuronide derivative of a steroid, which suggests potential biological activities linked to steroid metabolism and its interactions with various biological systems. This article aims to explore the biological activity of this compound by reviewing relevant literature, including case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula with a molecular weight of approximately 304.47 g/mol. It features a steroid backbone modified by the addition of a glucuronic acid moiety, which is known to enhance solubility and facilitate metabolic clearance.

The biological activity of this compound primarily relates to its interaction with steroid receptors and enzymes involved in steroid metabolism. The following mechanisms are noteworthy:

- Androgen Receptor Binding : Similar compounds have been shown to bind effectively to androgen receptors, influencing anabolic processes in muscle tissues and potentially modulating testosterone-like effects .

- Enzymatic Modulation : The compound may interact with enzymes such as 17beta-hydroxysteroid dehydrogenase (EC 1.1.1.62), which plays a crucial role in the conversion between androgens and estrogens, thus affecting hormonal balance .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anabolic Effects : Studies suggest that compounds similar to dromostanolone (a known anabolic steroid) exhibit significant anabolic properties, promoting muscle growth and recovery .

- Metabolic Clearance : The glucuronic acid moiety likely enhances the compound's solubility, facilitating renal excretion and reducing potential toxicity associated with steroid use .

Table 1: Biological Activity Summary

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

- Study on Muscle Growth : A clinical trial involving dromostanolone demonstrated significant increases in lean body mass among participants compared to controls, suggesting that the parent compound may exhibit similar effects through its anabolic properties.

- Hormonal Regulation Research : Research focusing on the modulation of estrogen and androgen levels via glucuronidation pathways has shown that compounds like this may play a role in balancing hormonal levels in various physiological contexts.

Q & A

Q. What analytical techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Key markers include the anomeric proton signal (δ 4.5–5.5 ppm) for the β-D-glucuronide linkage and characteristic steroid backbone signals (e.g., methyl groups at δ 0.8–1.2 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C25H38O8), while fragmentation patterns validate the glucuronide moiety (e.g., loss of 176 Da for glucuronic acid) .

- X-ray Crystallography : Resolves absolute configuration, particularly for distinguishing α/β anomers and steroid ring conformations .

Q. How is this compound synthesized, and what are critical reaction steps?

Methodological Answer:

- Glycosylation Strategy : Use trichloroacetimidate donors (e.g., glucuronyl trichloroacetimidate) under Lewis acid catalysis (BF3·OEt2) to couple the steroid aglycone .

- Protecting Groups : Temporarily protect hydroxyl groups (e.g., benzyl or acetyl) on the glucuronic acid to prevent side reactions. Final deprotection uses hydrogenolysis (Pd/C) or base hydrolysis .

- Validation : Monitor reactions via TLC/HPLC and confirm intermediates via <sup>13</sup>C NMR (e.g., carbonyl signals at δ 170–210 ppm for ester intermediates) .

Q. How can researchers differentiate this compound from its structural isomers (e.g., epimers or regioisomers)?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% formic acid) to separate isomers based on polarity differences .

- Circular Dichroism (CD) : Distinguishes α/β anomers via Cotton effects in the 200–250 nm range .

- NOE Spectroscopy : Spatial proximity of the 2-methyl group (steroid) and glucuronide protons confirms regiochemistry .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate using 2D NMR (HSQC, HMBC) and DFT calculations to predict chemical shifts .

- Solvent Effects : Replicate conditions (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

- Crystallographic Alignment : Compare experimental X-ray data with computational models (e.g., Mercury CCDC) .

Q. What in vitro models are suitable for studying its metabolic stability and enzymatic hydrolysis?

Methodological Answer:

- Hepatocyte Assays : Incubate with primary human hepatocytes (37°C, 5% CO2) and quantify hydrolysis via LC-MS/MS .

- Beta-Glucuronidase Kinetics : Use recombinant enzymes (e.g., E. coli β-glucuronidase) to measure Km and Vmax under varying pH/temperature .

- Microsomal Stability : Assess glucuronide cleavage in liver microsomes with NADPH cofactors .

Q. How does glucuronidation impact the compound’s pharmacokinetics and tissue distribution?

Methodological Answer:

- Solubility Studies : Compare logP values (HPLC retention times) of the aglycone vs. glucuronide to predict membrane permeability .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions and correlate with renal excretion rates .

- Tissue Imaging : Radiolabel the glucuronide (e.g., <sup>14</sup>C) and track biodistribution via autoradiography .

Q. What advanced computational methods predict its interactions with drug-metabolizing enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to UDP-glucuronosyltransferases (UGTs), focusing on conserved residues (e.g., UGT2B7 His<sup>35</sup>) .

- MD Simulations : Run 100-ns trajectories (AMBER) to assess conformational stability of the enzyme-substrate complex .

- QSAR Models : Train on glucuronide datasets to predict metabolic clearance rates .

Q. How can researchers assess its stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

- Forced Degradation : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-PDA .

- Arrhenius Analysis : Accelerate stability studies at 40–60°C to extrapolate shelf-life .

- Oxidative Stress : Add H2O2 (0.3%) and track peroxide-mediated cleavage via LC-MS .

Methodological Frameworks

Q. What theoretical frameworks guide research on this compound’s biological activity?

Methodological Answer:

Q. How to design reproducible protocols for large-scale isolation from biological matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water gradients to isolate glucuronides from urine/serum .

- Enzymatic Hydrolysis Controls : Include β-glucuronidase inhibitors (e.g., saccharolactone) during extraction to prevent artifactual cleavage .

- QC Metrics : Validate recovery rates (>85%) and matrix effects (±15%) per FDA bioanalytical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.